N-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-yl)-6-azabicyclo[3.2.0]heptane-6-carboxamide
Description
N-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-yl)-6-azabicyclo[320]heptane-6-carboxamide is a complex organic compound with a unique structure that combines elements of pyrano, thiazole, and azabicyclo frameworks
Properties
IUPAC Name |
N-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-yl)-6-azabicyclo[3.2.0]heptane-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2S/c17-13(16-6-8-2-1-3-10(8)16)15-12-14-9-4-5-18-7-11(9)19-12/h8,10H,1-7H2,(H,14,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOXGOSHSOSZNCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(C2C1)C(=O)NC3=NC4=C(S3)COCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-yl)-6-azabicyclo[3.2.0]heptane-6-carboxamide typically involves multi-step organic reactions. The process begins with the formation of the pyrano[4,3-d][1,3]thiazole core, followed by the introduction of the azabicyclo[3.2.0]heptane moiety. Key steps include cyclization reactions, nucleophilic substitutions, and amide bond formation under controlled conditions such as specific temperatures, solvents, and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-yl)-6-azabicyclo[3.2.0]heptane-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups within the compound, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halides or alkyl groups.
Scientific Research Applications
N-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-yl)-6-azabicyclo[3.2.0]heptane-6-carboxamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical assays and studies of enzyme inhibition.
Medicine: Potential therapeutic applications include its use as a lead compound for drug development, particularly in targeting specific receptors or enzymes.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which N-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-yl)-6-azabicyclo[3.2.0]heptane-6-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
N-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-yl)-6-azabicyclo[3.2.0]heptane-6-carboxamide: shares structural similarities with other compounds containing pyrano, thiazole, and azabicyclo frameworks.
6-azabicyclo[3.2.0]heptane derivatives: These compounds have similar bicyclic structures and may exhibit comparable biological activities.
Pyrano[4,3-d][1,3]thiazole derivatives: These compounds share the pyrano-thiazole core and may have similar chemical reactivity and applications.
Uniqueness
The uniqueness of N-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-yl)-6-azabicyclo[320]heptane-6-carboxamide lies in its combination of structural elements, which confer specific chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
